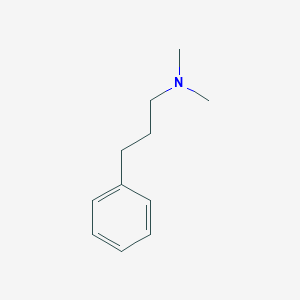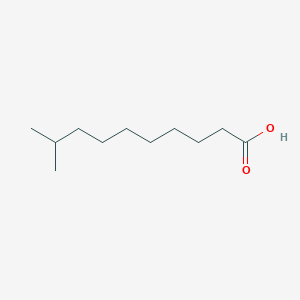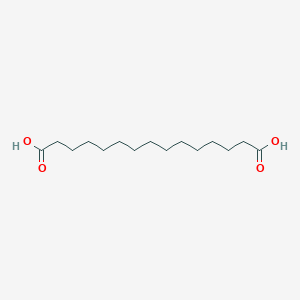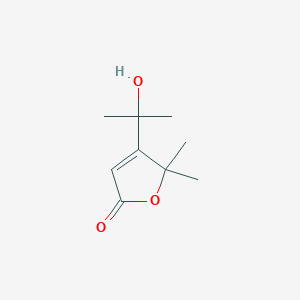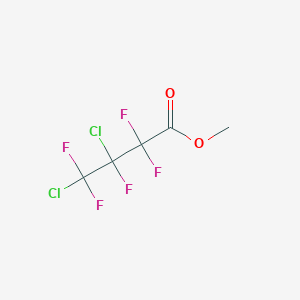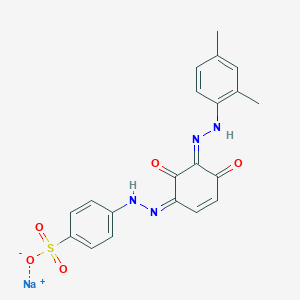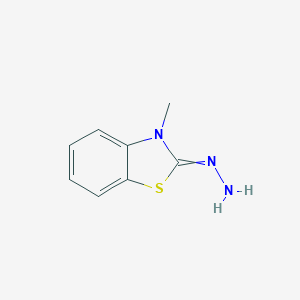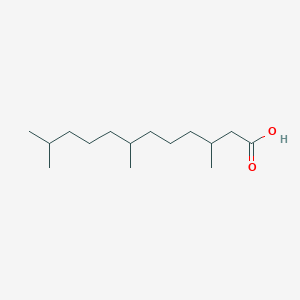![molecular formula C41H81NO8P * B073659 [1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate CAS No. 1490-20-6](/img/structure/B73659.png)
[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate, commonly known as DMOAP, is a phospholipid derivative that has gained attention in the scientific community due to its unique properties and potential applications. DMOAP is a versatile compound that can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Structural Insights and Crystallography
Research has delved into the structural characterization and crystallography of compounds with similar complex structures. For instance, the analysis of the crystal structure of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate revealed significant insights into molecular interactions like hydrogen bonds and π–π stacking, contributing to understanding the three-dimensional arrangement and potential chemical reactivity of such compounds (Abad et al., 2020).
Synthesis and Modification of Complex Molecules
The synthesis and modification of complex molecules similar to the one have been a significant focus of scientific research. For instance, studies on the direct esterification of fatty acids with phenylalkanols using dicyclohexylcarbodiimide revealed a method of synthesizing esters from fatty acids and alcohols at room temperature, providing a pathway that could be analogous to the synthesis or modification of the mentioned compound (Rauf & Parveen, 2004).
Medicinal Applications
Although explicit medicinal applications of the exact compound were not found, research on structurally similar compounds has highlighted potential medicinal applications. For instance, studies on the effective antimalarial activities of α-Hydroxy Diynes isolated from Ongokea gore suggest that structurally complex esters could have significant biological activities (Ntumba et al., 2018).
Chemical Synthesis and Characterization
Chemical synthesis and characterization form the backbone of understanding and utilizing complex molecules. Research into the preparation, characterization, and antimicrobial activity of fatty alkenoates, for instance, sheds light on the methods and implications of synthesizing such compounds, which could be relevant for the compound (Rauf & Parveen, 2005).
Propriétés
Numéro CAS |
1490-20-6 |
|---|---|
Nom du produit |
[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate |
Formule moléculaire |
C41H81NO8P * |
Poids moléculaire |
747.057501 |
Nom IUPAC |
[1-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate |
InChI |
InChI=1S/C41H80NO8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3)4)37-47-40(43)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,39H,5-18,21-38H2,1-4H3,(H,45,46) |
Clé InChI |
ZSVMWQMKUKDZTH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
1490-20-6 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



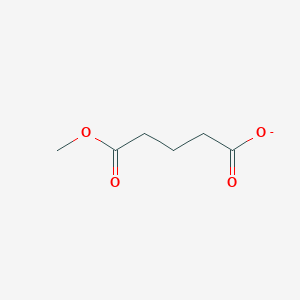
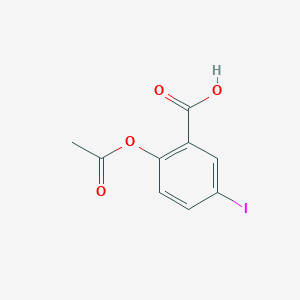
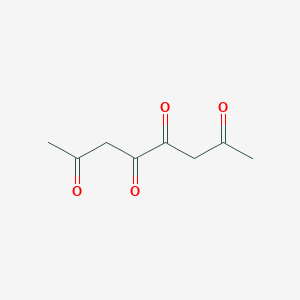
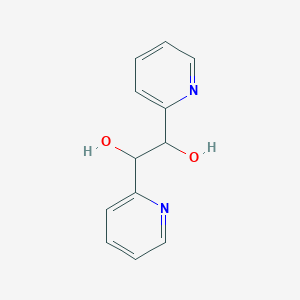
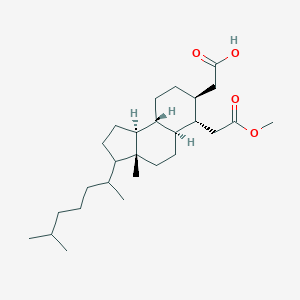
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
